molecular formula C17H19NO3 B501144 2,4-dimethoxy-N-(2-phenylethyl)benzamide

2,4-dimethoxy-N-(2-phenylethyl)benzamide

Cat. No.: B501144
M. Wt: 285.34g/mol
InChI Key: QDPTVZPTTSYLJY-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by two methoxy groups at the 2- and 4-positions of the benzene ring and a phenylethylamine substituent on the amide nitrogen.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34g/mol

IUPAC Name

2,4-dimethoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-20-14-8-9-15(16(12-14)21-2)17(19)18-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19)

InChI Key

QDPTVZPTTSYLJY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3,4-Dimethoxy-N-(2-phenylethyl)benzamide (CAS 93598-25-5)

    • Structural Difference : Methoxy groups at 3,4-positions instead of 2,3.
    • Properties : Molecular weight 285.34, melting point 121.5°C, predicted density 1.119 g/cm³ .
    • Implications : The 3,4-substitution may alter electronic distribution, reducing steric hindrance compared to the 2,4-isomer. This could enhance solubility or binding to planar biological targets.
  • 2,4-Dimethoxy-N-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)benzamide (Compound 12a)

    • Structural Difference : A tetrahydropyran-protected hydroxyl group on the phenyl ring.
    • Synthesis : Condensation of 2,4-dimethoxybenzoic acid with 4-anisidine using DCC/DMAP .
    • Implications : The bulky tetrahydropyran group may improve metabolic stability but reduce membrane permeability.

Aromatic Group Modifications

  • 2,4-Dimethoxy-N-(2-naphthyl)benzamide (CAS 415695-10-2) Structural Difference: Naphthyl group replaces phenylethylamine. Properties: Molecular weight 307.34, higher lipophilicity due to the fused aromatic system .
  • N-(1-Phenyl-1H-benzimidazol-2-yl)-2,4-dimethoxybenzamide (Compound 46)

    • Structural Difference : Benzimidazole ring replaces phenylethylamine.
    • Implications : The benzimidazole moiety introduces hydrogen-bonding capability and rigidity, which could improve selectivity for enzymes like kinases or helicases .

Data Tables

Table 1: Physical Properties of Selected Benzamides

Compound Molecular Weight Melting Point (°C) Density (g/cm³)
2,4-Dimethoxy-N-(2-phenylethyl)benzamide Not reported Not reported Not reported
3,4-Dimethoxy-N-(2-phenylethyl)benzamide 285.34 121.5 1.119
2,4-Dimethoxy-N-(2-naphthyl)benzamide 307.34 Not reported Not reported

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